molecular formula C11H21NO2 B13637762 Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate

Cat. No.: B13637762
M. Wt: 199.29 g/mol
InChI Key: GBCBHLDPDMEAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is a cyclobutane-derived compound featuring three distinct substituents:

  • 1-(Aminomethyl) group: A primary amine attached via a methylene bridge at position 1.
  • 3-Propyl group: A three-carbon alkyl chain at position 2.
  • Ethyl carboxylate ester: An ethyl ester at the carboxylate position.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-3-5-9-6-11(7-9,8-12)10(13)14-4-2/h9H,3-8,12H2,1-2H3

InChI Key

GBCBHLDPDMEAQR-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C1)(CN)C(=O)OCC

Origin of Product

United States

Preparation Methods

Classical Hydantoin Synthesis of Amino Acids

One of the earliest and most successful methods for synthesizing aminocyclobutanecarboxylic acids, including derivatives like this compound, is the classical hydantoin synthesis. This approach was first reported in the 1930s and involves:

  • Starting from cyclobutane-1,1-dicarboxylic acid diamide.
  • Formation of 5,5-trimethylenehydantoin by Ingold’s method.
  • Subsequent hydrolysis and functional group transformations to yield the amino acid or its ester derivatives.

This method has been reported to achieve yields as high as 97% for related compounds.

Use of Ethyl Isocyanoacetate and 1,3-Dibromopropane

A more recent preparative method involves the reaction of ethyl isocyanoacetate with 1,3-dibromopropane in the presence of sodium hydride as a base in solvents such as dimethyl sulfoxide (DMSO), ether, or acetone. The key steps include:

  • Nucleophilic substitution of the bromine atoms by the isocyano group.
  • Formation of a cyclic α-isonitrile intermediate.
  • Stepwise hydrolysis of this intermediate to give the aminomethyl-substituted cyclobutane ester.

Ethyl isocyanoacetate itself is prepared by dehydrating the ethyl ester of N-formylglycine using phosgene or trichloroacetyl chloride in the presence of triethylamine.

This method has demonstrated a high yield of about 95% for the target compound.

Regiospecific Addition of Nitrogen-Containing Nucleophiles

Another synthetic route involves the regiospecific nucleophilic addition of nitrogen-containing groups to bicyclo[1.1.0]butane derivatives substituted with arenesulfonyl groups. The general procedure includes:

  • Carboxylation of bicyclobutane to introduce the carboxylate function.
  • Introduction of an azido group via treatment with tetramethylguanidinium azide or trimethylsilazide.
  • Reduction of the azide to an amine.
  • Reductive elimination of the arenesulfonyl protecting group using lithium in liquid ammonia.

This multi-step process allows for the synthesis of various aminocyclobutane carboxylic acid derivatives with different substituents, including the propyl group at the 3-position.

Cycloaddition of Enamines to Electrophilic Olefins

For 2-aminocyclobutane-1-carboxylic acids, a related class of compounds, the cycloaddition of enamines to electrophilic olefins like acrylonitrile or acrylic acid esters has been used. Although this method is more common for 2-substituted derivatives, it provides insight into the introduction of amino groups on cyclobutane rings.

Other Methods

  • Conversion of cyclobutane-1,1-dicarboxylic acid derivatives into isocyanates followed by azide formation and Curtius rearrangement has been used for aryl-substituted analogs.
  • Tosylation and reduction steps starting from cyclobutane dicarboxylic acid monoesters have been explored for related amino acid derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Yield (%) Advantages Limitations
Classical Hydantoin Synthesis Cyclobutane-1,1-dicarboxylic acid diamide, Ingold’s method Up to 97 High yield, well-established Multi-step, requires hydantoin intermediate
Ethyl Isocyanoacetate + 1,3-Dibromopropane Ethyl isocyanoacetate, 1,3-dibromopropane, NaH, DMSO/ether/acetone ~95 High yield, direct introduction of aminomethyl group Requires preparation of ethyl isocyanoacetate
Regiospecific Addition to Bicyclo[1.1.0]butane Bicyclobutane derivative, azide reagents, Li/NH3 Variable Regioselective, versatile substituent introduction Multi-step, sensitive reagents
Enamine Cycloaddition Enamines, acrylonitrile/acrylic esters, Raney Ni 70-91 Good yields for 2-substituted derivatives Less common for 3-propyl derivatives
Isocyanate/Azide Route Monoesters, chlorocarbonic ester, NaN3, heat Moderate Useful for aryl-substituted derivatives Multi-step, moderate yields

Research Discoveries and Optimization

  • The use of sodium hydride in aprotic solvents like DMSO and ether has been found to facilitate efficient nucleophilic substitution reactions leading to high yields of aminomethyl-substituted cyclobutanes.
  • Dehydration of N-formylglycine esters to ethyl isocyanoacetate using phosgene or trichloroacetyl chloride has been optimized to improve the purity and yield of this key intermediate.
  • The regiospecific addition of nitrogen nucleophiles to bicyclo[1.1.0]butane derivatives allows for the synthesis of a variety of substituted cyclobutane amino acids, expanding the scope of accessible analogs.
  • Continuous flow synthesis and high-throughput screening methods are being explored for related cyclobutane derivatives to enhance scalability and reduce environmental impact, although specific reports for this compound are limited.

Chemical Reactions Analysis

Aminomethyl Group Reactions

The primary amine (-CH2NH2) undergoes characteristic nucleophilic reactions:

a. Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines under basic conditions (NaOH, H2O/EtOH):

R-NH2+R’-XNaOHR-NH-R’+HX\text{R-NH}_2 + \text{R'-X} \xrightarrow{\text{NaOH}} \text{R-NH-R'} + \text{HX}

Conditions : 50–60°C, 6–8 hours.

b. Acylation
Forms amides with acetic anhydride or acetyl chloride:

R-NH2+(CH3CO)2OR-NH-CO-CH3+CH3COOH\text{R-NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{R-NH-CO-CH}_3 + \text{CH}_3\text{COOH}

Catalyst : Pyridine, room temperature.

c. Oxidation
The aminomethyl group is oxidized to nitriles or imines using KMnO4 or CrO3:

R-CH2NH2KMnO4/H+R-CN+H2O\text{R-CH}_2\text{NH}_2 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{R-CN} + \text{H}_2\text{O}

Yield : ~65% under acidic aqueous conditions.

Ester Group Reactions

The ethyl ester (-COOEt) participates in hydrolysis and nucleophilic substitutions:

a. Acid/Base Hydrolysis

  • Acidic : Converts to carboxylic acid (HCl, H2O, reflux):

    R-COOEt+H2OHClR-COOH+EtOH\text{R-COOEt} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{R-COOH} + \text{EtOH}
  • Basic : Forms carboxylate salts (NaOH, H2O/EtOH):

    R-COOEt+OHR-COO+EtOH\text{R-COOEt} + \text{OH}^- \rightarrow \text{R-COO}^- + \text{EtOH}

Reaction Time : 4–6 hours .

b. Grignard Addition
Propylmagnesium bromide adds to the ester carbonyl, forming tertiary alcohols after acidic workup:

R-COOEt+R’MgBrR-C(OEt)-R’H+R-C(OH)-R’\text{R-COOEt} + \text{R'MgBr} \rightarrow \text{R-C(OEt)-R'} \xrightarrow{\text{H}^+} \text{R-C(OH)-R'}

Solvent : Dry THF, 0°C to RT .

Cyclobutane Ring Reactivity

The strained cyclobutane ring undergoes selective transformations:

a. Ring-Opening
Strong acids (H2SO4) or bases (NaNH2) induce ring-opening to form linear or bicyclic structures:

CyclobutaneH2SO4Alkene/Diacid derivatives\text{Cyclobutane} \xrightarrow{\text{H}_2\text{SO}_4} \text{Alkene/Diacid derivatives}

Conditions : 80–100°C, 12–24 hours .

b. Hydrogenation
Catalytic hydrogenation (H2/Pd-C) reduces the ring strain, yielding saturated derivatives:

Cyclobutane+H2Pd/CCyclobutane (saturated)\text{Cyclobutane} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Cyclobutane (saturated)}

Pressure : 1–3 atm, RT .

Comparative Reaction Data

Key reactions and conditions are summarized below:

Reaction Type Reagents/Conditions Products Notes
Aminomethyl alkylationCH3I, NaOH, H2O/EtOH, 60°CN-Methyl derivative70–75% yield
Ester hydrolysis (acid)6M HCl, reflux, 6h1-(Aminomethyl)-3-propylcyclobutane-1-carboxylic acidPurity >90%
Oxidation to nitrileKMnO4, H2SO4, 50°C1-(Cyanomethyl)-3-propylcyclobutane-1-carboxylateRequires strict stoichiometry
Grignard additionPrMgBr, THF, 0°C → RTTertiary alcohol derivativeSide products minimized at low T

Mechanistic Insights

  • Steric Effects : The propyl group hinders nucleophilic attack at the cyclobutane ring, favoring functional group reactivity at the aminomethyl or ester sites .

  • Electronic Effects : The electron-withdrawing ester group activates the aminomethyl moiety for oxidation and alkylation.

Scientific Research Applications

Potential Applications

  • Pharmaceuticals: Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate has potential applications in the pharmaceutical field due to its biological activity.
  • Neuropharmacology: Interaction studies indicate that compounds within this class may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering insights into neuropharmacology. Further studies are necessary to elucidate its full interaction profile.
  • Treatment: Pharmaceutical compositions that incorporate GABA (gamma-aminobutyric acid) analogs may treat or prevent conditions such as epilepsy, depression, anxiety, psychosis, and pain, indicating a potential therapeutic use for this compound derivatives .
  • Prodrugs: It can be used in the synthesis of prodrugs to improve drug delivery and bioavailability . Prodrugs are usually transported through hydrophobic biological barriers such as membranes and typically possess superior physicochemical properties than the parent drug .

Comparable Compounds

This compound shares structural similarities with several other compounds in the cyclobutane series:

Compound NameStructureUnique Features
Ethyl 1-(aminomethyl)cyclobutane-1-carboxylateC9H15NO2Lacks propyl group; simpler structure
Cyclobutanecarboxylic acidC6H10O2No amino group; serves as a precursor
3-Aminocyclobutanecarboxylic acidC7H13NO2Directly related to amino acids; potential therapeutic use

Further Research

Mechanism of Action

The mechanism of action of Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analog 1: Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Source : European Patent EP 4,374,877 A2 (2024) .
Structure :

  • 1-(Methylamino) group: Secondary amine at position 1.
  • Methyl ester: Smaller ester group compared to ethyl.
  • No propyl substituent.

Key Differences :

Property Target Compound Methylamino Analog
Amino Group Primary amine (aminomethyl) Secondary amine (methylamino)
Ester Size Ethyl ester (larger, more lipophilic) Methyl ester (smaller, less lipophilic)
Substituent at C3 Propyl (hydrophobic chain) None
Synthesis Likely involves propylation steps Derived from toluenesulfonate reaction (80% yield)

Structural Analog 2: Ethyl (1s,3r)-3-Hydroxy-1-methylcyclobutane-1-carboxylate

Source : LookChem (2022) .
Structure :

  • 3-Hydroxy group: Polar substituent at position 3.
  • 1-Methyl group: Non-polar substituent at position 1.
  • Ethyl ester: Same as the target compound.

Key Differences :

Property Target Compound Hydroxy-Methyl Analog
C1 Substituent Aminomethyl (basic, charged) Methyl (neutral, hydrophobic)
C3 Substituent Propyl (hydrophobic) Hydroxy (polar, H-bond donor)
Stereochemistry Not specified (1s,3r) configuration

Physicochemical Implications :

  • The hydroxy-methyl analog’s hydroxyl group increases water solubility but reduces membrane permeability compared to the target compound’s propyl group.

Structural Analog 3: Cyclohexane Dicarboxylate Derivatives

Source : Streptomyces coelicoflavus BC 01 study () .
Example : BC01C3 (1-((E)-2-ethylhex-1-en-1-yl)-2-((E)-2-ethylidenehexyl)cyclohexane-1,2-dicarboxylate).
Structure :

  • Cyclohexane ring (larger, more flexible than cyclobutane).
  • Dual ethylhexenyl/ethylidenehexyl chains.

Key Differences :

Property Target Compound Cyclohexane Analog
Ring Size Cyclobutane (strain, rigidity) Cyclohexane (strain-free, flexible)
Functional Groups Single carboxylate, aminomethyl Dual carboxylates, unsaturated chains
Bioactivity Unknown MIC: 12.5–125 μg/ml (antibacterial/antifungal)

Biological Activity

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H23NO2 and a molar mass of approximately 199.29 g/mol. The compound is classified as an ester, specifically an ethyl ester derived from cyclobutanecarboxylic acid, featuring an aminomethyl substituent that enhances its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its interactions with neurotransmitter receptors and its potential therapeutic applications. Preliminary studies suggest that compounds in this class may influence synaptic transmission, which is critical in neuropharmacology.

Interaction Studies

Research indicates that this compound may interact with various neurotransmitter receptors, particularly those involved in excitatory and inhibitory signaling pathways. It has been noted for its potential as a selective antagonist of NMDA (N-methyl-D-aspartate) receptors, which are implicated in numerous neurological disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
Ethyl 1-(aminomethyl)cyclobutane-1-carboxylateC9H15NO2Lacks propyl group; simpler structure
Cyclobutanecarboxylic acidC6H10O2No amino group; serves as a precursor
3-Aminocyclobutanecarboxylic acidC7H13NO2Directly related to amino acids; potential therapeutic use

The structural uniqueness of this compound, particularly its combination of functional groups and cyclobutane framework, may confer distinct biological activities compared to its analogs.

Neuropharmacological Effects

A study investigating the neuropharmacological effects of similar cyclobutane derivatives highlighted their low toxicity profiles and potential as inhibitors of tumor growth. These derivatives have shown promise in various preclinical models, suggesting that this compound could exhibit similar beneficial effects .

Antimicrobial and Analgesic Activities

Research on aminocyclobutanecarboxylic acids has revealed a range of biological activities, including antimicrobial and analgesic effects. This compound's structural characteristics may allow it to interact favorably with biological targets involved in pain modulation and infection control .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, and how can reaction yields be optimized?

  • Methodology : A common approach involves cyclobutane ring formation followed by functionalization. For example, cyclobutane carboxylates can be synthesized via [2+2] photocycloaddition or alkylation of cyclobutane precursors. In a related synthesis (), methyl 1-(methylamino)cyclobutanecarboxylate was prepared by reacting a cyclobutane derivative with 4-toluenesulfonate in ethyl acetate, achieving an 80% yield after purification. Key optimization steps include:

  • Solvent selection (e.g., ethyl acetate for solubility and ease of removal).
  • Temperature control to minimize side reactions.
  • Use of stabilizing agents (e.g., tosylates) to improve intermediate stability.
  • Reference: for NMR characterization of intermediates.

Q. How can researchers reliably characterize the structure of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are critical for confirming the cyclobutane ring, ester group, and aminomethyl/propyl substituents. For example, in , methyl 1-(methylamino)cyclobutanecarboxylate showed distinct proton signals at δ 2.56–2.31 ppm (cyclobutane CH₂ groups) and δ 3.82 ppm (ester OCH₃).
  • X-ray crystallography : While no direct data exists for this compound, analogs like ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate ( ) highlight the importance of crystallography in resolving stereochemistry and bond angles.
  • Mass spectrometry : High-resolution MS (HRMS) can confirm molecular weight and fragmentation patterns.

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodology :

  • Enzyme-linked assays : Test inhibition/activation of target enzymes (e.g., proteases, kinases) using fluorogenic substrates.
  • Cell viability assays : Use MTT or ATP-based assays to assess cytotoxicity in relevant cell lines.
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors or proteins.

Advanced Research Questions

Q. How can contradictory spectral data from different synthetic batches be resolved?

  • Methodology :

  • Batch comparison : Analyze impurities via HPLC-MS to identify byproducts (e.g., incomplete alkylation or ester hydrolysis).
  • Variable temperature NMR : Resolve overlapping signals caused by conformational flexibility in the cyclobutane ring.
  • Isotopic labeling : Use ¹³C-labeled starting materials to trace unexpected peaks in NMR spectra.
  • Reference : ’s NMR data (δ 2.05–1.99 ppm for propyl CH₂ groups) suggests specific coupling constants to verify substituent orientation .

Q. What strategies can be employed to investigate this compound’s potential as a prodrug?

  • Methodology :

  • Hydrolysis studies : Incubate the compound in simulated physiological conditions (pH 7.4 buffer, 37°C) or with esterases, monitoring degradation via LC-MS. notes that ester prodrugs like -COORx groups are hydrolyzed in vivo to release active acids .
  • Stability assays : Compare half-life in plasma vs. buffer to assess enzymatic vs. pH-dependent activation.
  • Metabolite identification : Use hepatocyte models or liver microsomes to detect free acid metabolites.

Q. How does the steric strain of the cyclobutane ring influence the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability testing : Expose the compound to acidic (pH 1–3), neutral (pH 7.4), and alkaline (pH 10–12) buffers at elevated temperatures (40–60°C). Monitor degradation kinetics via HPLC.
  • Computational modeling : Use density functional theory (DFT) to calculate ring strain energy and predict susceptibility to ring-opening reactions.
  • Reference : Cyclobutane derivatives in and highlight the role of substituents in stabilizing strained rings .

Q. What advanced chromatographic or spectroscopic techniques are needed to resolve enantiomeric purity in chiral analogs of this compound?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data.
  • Reference : discusses kinetic resolution of cyclopentene carboxylates using chiral catalysts, a method adaptable to cyclobutane systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.